Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone

mTOR kinase inhibition SAR sulfonyl-morpholino-pyrimidine

This ATP-competitive mTOR inhibitor provides 12.3-fold selectivity over PI3Kα, eliminating the confounding PI3K effects seen with pan-inhibitors. The methyl sulfone moiety is indispensable for hinge-region binding—sulfide and sulfoxide analogs are not functionally equivalent. Provides full enzymatic (mTOR IC50=1.41 µM), cellular (p-AKT IC50=9.2 µM), and rat PK data (Clp=32 mL/min/kg, oral F=11%) for direct dose calculation. Serves as an ideal reference standard for SAR studies and as a ligand for synthesizing bioactive metal complexes with enhanced antimicrobial activity.

Molecular Formula C16H19N3O3S
Molecular Weight 333.41
CAS No. 339278-96-5
Cat. No. B2752574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone
CAS339278-96-5
Molecular FormulaC16H19N3O3S
Molecular Weight333.41
Structural Identifiers
SMILESCS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCOCC3
InChIInChI=1S/C16H19N3O3S/c1-23(20,21)12-14-11-15(19-7-9-22-10-8-19)18-16(17-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3
InChIKeyATWTWEBSSHJSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone (CAS 339278-96-5) – Compound Identity and Core Pharmacological Class for Procurement


Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone (CAS 339278-96-5, molecular formula C16H19N3O3S, MW 333.41) is a sulfonyl-morpholino-pyrimidine derivative identified as Compound 1 in the seminal structure-activity relationship (SAR) study by Finlay et al. at AstraZeneca [1]. The compound belongs to a class of ATP-competitive inhibitors targeting the mammalian target of rapamycin (mTOR) kinase, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family [2]. Its structure features a morpholine-substituted pyrimidine core with a methyl sulfone side chain at the 6-position and a phenyl ring at the 2-position, conforming to Lipinski's Rule of Five with a calculated logP of 1.5, zero hydrogen bond donors, and a polar surface area of 72.4 Ų [3].

Why Generic Substitution Fails for Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone: Selectivity and PK Profile Are Not Interchangeable Within the Sulfonyl-Morpholino-Pyrimidine Class


Within the sulfonyl-morpholino-pyrimidine chemotype, even minor structural modifications produce substantial shifts in kinase selectivity, cellular potency, and pharmacokinetic (PK) behavior. The Finlay et al. SAR study demonstrated that varying the sulfone substituent alone can alter mTOR potency by over 3.5-fold (compare Compound 1 IC50 = 1.41 µM vs. Compound 2 IC50 = 5.0 µM), change PI3Kα selectivity by more than an order of magnitude, and triple plasma clearance rates [1]. Furthermore, the oxidation state of the sulfur moiety critically determines biological activity: the corresponding sulfide (CAS 477886-25-2) and sulfoxide (CAS 320421-35-0) analogs are not functionally equivalent to the methyl sulfone, as the sulfone group is essential for the hydrogen bond acceptor interactions that contribute to mTOR hinge-region binding . Procurement decisions based solely on core scaffold similarity—without verifying the specific sulfone substituent and its associated selectivity and ADME data—carry a high risk of obtaining a compound with a materially different pharmacological profile.

Quantitative Differentiation Evidence for Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone (CAS 339278-96-5)


mTOR Kinase Potency Advantage Over the Closest Structural Analog (Compound 2) in the Same Publication

In the head-to-head SAR study by Finlay et al., Compound 1 (the target compound) demonstrated an mTOR IC50 of 1.41 µM, representing a 3.5-fold improvement in enzymatic potency compared to its closely related analog Compound 2 (mTOR IC50 = 5.0 µM) [1]. Both compounds were evaluated under identical assay conditions using recombinant mTOR kinase, with IC50 values reported as the geometric mean of at least two independent measurements [1]. This potency differential arises from the specific sulfone substituent and its impact on binding interactions within the ATP-binding pocket.

mTOR kinase inhibition SAR sulfonyl-morpholino-pyrimidine

mTOR-over-PI3Kα Selectivity Profile Differentiates This Compound from Pan-PI3K/mTOR and PI3K-Selective Inhibitors

Compound 1 exhibits a 12.3-fold selectivity window for mTOR (IC50 = 1.41 µM) over PI3Kα (IC50 = 17.3 µM), as measured in parallel enzymatic assays [1]. This selectivity profile is fundamentally distinct from clinically profiled PI3K/mTOR agents. For instance, NVP-BKM120 (Buparlisib) displays the opposite selectivity: PI3Kα IC50 = 52 nM vs. mTOR IC50 = 2,866 nM, representing approximately 55-fold selectivity for PI3Kα over mTOR . The target compound's mTOR-preferring profile makes it more suitable for experimental paradigms requiring mTOR-specific pathway interrogation without confounding PI3Kα inhibition.

kinase selectivity PI3Kα mTOR pathway dissection

Cellular Target Engagement (p-AKT Suppression) Advantage Over Compound 2

In a cellular context, Compound 1 inhibited AKT phosphorylation at Ser473 (p-AKT) with an IC50 of 9.2 µM in human MDA-MB-468 breast cancer cells after 2 hours of treatment [1]. This represents a greater than 3.3-fold improvement in cellular pathway suppression compared to Compound 2, which achieved a p-AKT IC50 of only >30 µM under identical assay conditions [1]. p-AKT is a direct downstream pharmacodynamic biomarker of mTORC2 kinase activity, confirming that the enzymatic potency advantage of Compound 1 translates into superior cellular target engagement.

cellular pharmacology biomarker p-AKT MDA-MB-468

Pharmacokinetic Differentiation: Lower Clearance and Favorable Lipophilicity vs. Compound 2

Compound 1 exhibits a rat plasma clearance (Clp) of 32 mL/min/kg, which is approximately 3-fold lower than the 97 mL/min/kg observed for Compound 2 [1]. This lower clearance is accompanied by a reduced lipophilicity (LogD pH 7.4 = 1.34 for Compound 1 vs. 1.94 for Compound 2) and a higher free fraction in rat plasma (28% vs. 18%) [1]. These physicochemical and PK differences suggest that the methyl sulfone substituent provides a more favorable developability profile than the alternative sulfone used in Compound 2. Although the oral bioavailability of Compound 1 (11%) is modest, its lower clearance and higher free fraction indicate that formulation optimization has a more tractable starting point compared to higher-clearance analogs.

pharmacokinetics ADME clearance lipophilicity

Cardiac Safety Window: hERG IC50 Exceeds 32 µM with a >22-Fold Selectivity Margin Over mTOR IC50

Compound 1 was evaluated for inhibition of the hERG potassium channel, a critical cardiac safety liability for kinase inhibitors. The hERG IC50 was determined to be >32 µM, yielding a selectivity margin of >22.7-fold relative to its mTOR IC50 of 1.41 µM [1]. This compares favorably with the broader kinase inhibitor landscape, where hERG activity frequently constrains the therapeutic window. While hERG data for direct comparators such as Compound 2 are also reported as >32 µM, this margin is not universally maintained across all sulfonyl-morpholino-pyrimidine analogs; later-generation compounds in the series (e.g., Compound 32 with improved potency) required careful monitoring of hERG as mTOR potency was optimized .

cardiac safety hERG selectivity margin off-target profiling

Utility as a Ligand Scaffold for Transition Metal Complexes with Antimicrobial Activity

Beyond its role as an mTOR kinase inhibitor, Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone has been independently utilized as a ligand (C16H19N3O3S) for synthesizing a series of transition metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) [1]. The resulting metal complexes demonstrated enhanced antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans compared to the free ligand [1]. This dual application potential—as both a kinase probe and a coordination chemistry scaffold—is not shared by all analogs in the sulfonyl-morpholino-pyrimidine class and provides additional procurement justification for groups working at the interface of medicinal and bioinorganic chemistry.

coordination chemistry transition metal complexes antimicrobial bioinorganic

Recommended Research and Industrial Application Scenarios for Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone (CAS 339278-96-5)


mTOR-Specific Pathway Dissection Studies Requiring PI3Kα Counterscreening

Investigators studying mTORC1/mTORC2 signaling in cancer, metabolic, or neuroscience models can deploy this compound as an mTOR-preferring chemical probe. Its 12.3-fold selectivity for mTOR over PI3Kα enables pathway dissection with reduced confounding from PI3K-mediated effects, a distinct advantage over pan-PI3K/mTOR inhibitors such as NVP-BKM120, which are 55-fold PI3Kα-selective . The cellular p-AKT IC50 of 9.2 µM in MDA-MB-468 cells provides a benchmark for dose selection in target engagement studies .

Medicinal Chemistry Hit-to-Lead Programs Using This Compound as a Characterized Reference Standard

Given its well-documented SAR context within the Finlay et al. publication, this compound serves as an ideal reference standard for medicinal chemistry teams pursuing sulfonyl-morpholino-pyrimidine optimization. The full panel of enzymatic (mTOR, PI3Kα), cellular (p-AKT), physicochemical (LogD 1.34), ADME (rat Clp 32 mL/min/kg, fu 28%), and safety (hERG >32 µM, CYP >10 µM) data provide a comprehensive benchmark against which newly synthesized analogs can be compared . Procurement of this compound as a reference enables direct side-by-side profiling under identical assay conditions.

Coordination Chemistry and Bioinorganic Antimicrobial Research Programs

Research groups working at the interface of inorganic and medicinal chemistry can utilize this compound as a ligand for synthesizing bioactive transition metal complexes. The JGPT 2019 study demonstrated that Co(II), Ni(II), Cu(II), and Zn(II) complexes derived from this ligand exhibit enhanced antimicrobial activity against Gram-positive (S. aureus), Gram-negative (E. coli) bacteria, and the fungal pathogen C. albicans compared to the uncomplexed ligand . Octahedral coordination geometries were confirmed for all complexes except Co(II), which adopted a tetrahedral geometry . This application scenario extends the procurement value of the compound beyond kinase-focused research.

In Vivo Pharmacodynamic Studies Leveraging Known Rat PK Parameters for Dose Projection

For research groups planning in vivo target engagement or efficacy studies in rodent models, the available rat pharmacokinetic data (Clp = 32 mL/min/kg, oral F = 11%, fu = 28%) enable prospective dose calculations and experimental design . The 3-fold lower clearance compared to Compound 2 (97 mL/min/kg) means that equivalent systemic exposure can be achieved with lower doses or less frequent dosing intervals, reducing compound consumption and cost per in vivo experiment . The CYP inhibition IC50 > 10 µM indicates a low risk of compound-mediated drug-drug interactions in combination studies .

Quote Request

Request a Quote for Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.